2-(2-Hydroxyphenyl)-4-nitrobenzoic acid
Description
2-(2-Hydroxyphenyl)-4-nitrobenzoic acid is a nitrobenzoic acid derivative characterized by a hydroxyl group (-OH) at the 2-position of the phenyl ring and a nitro group (-NO₂) at the 4-position of the benzoic acid moiety. Its molecular formula is C₁₃H₉NO₅, with a molecular weight of 259.22 g/mol. The compound’s structure enables diverse interactions, including hydrogen bonding (via the hydroxyl and carboxylic acid groups) and electron-withdrawing effects (via the nitro group), which influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-12-4-2-1-3-9(12)11-7-8(14(18)19)5-6-10(11)13(16)17/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBKRVKKFAJUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688689 | |
| Record name | 2'-Hydroxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262005-22-0 | |
| Record name | 2'-Hydroxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-4-nitrobenzoic acid typically involves the nitration of 2-hydroxybenzoic acid (salicylic acid) followed by further chemical modifications. One common method is the nitration of salicylic acid using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the para position relative to the hydroxy group. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃) as catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
2-(2-Hydroxyphenyl)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of 2-(2-Hydroxyphenyl)-4-nitrobenzoic acid with similar compounds:
Key Differences and Implications
Substituent Effects on Reactivity and Solubility: The hydroxyl group in the target compound enhances hydrogen bonding and solubility in polar solvents, unlike methyl or ethylamino substituents, which increase lipophilicity . Nitro group position: Para-nitro groups (as in the target compound) exhibit stronger electron-withdrawing effects compared to ortho-nitro derivatives, influencing acidity (pKa ~1.5–2.5 for benzoic acids) and reaction kinetics .
Biological Activity: Antimicrobial Action: The hydroxyl group may synergize with the nitro group to disrupt microbial membranes or enzyme function, as seen in related compounds like 2-(Ethylamino)-4-nitrobenzoic acid . Metal Chelation: The hydroxyl and carboxylic acid groups enable chelation of metal ions (e.g., Fe³⁺, Cu²⁺), a property leveraged in antioxidant and catalytic applications .
Synthetic Utility :
- Compounds like 2-(Furan-2-amido)-4-nitrobenzoic acid are synthesized using coupling agents (e.g., DCC, EDCI), suggesting similar pathways for the target compound .
- Methyl or tert-butyl substituents (e.g., 2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid) improve stability during reactions, whereas hydroxyl groups may necessitate protective strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
